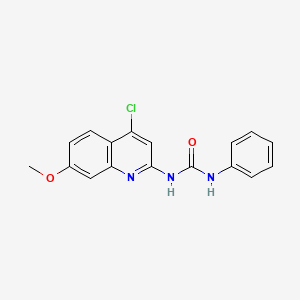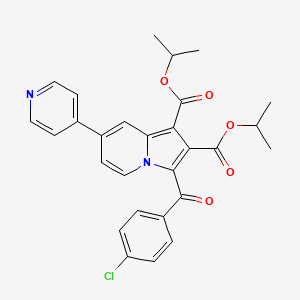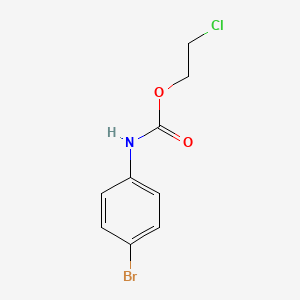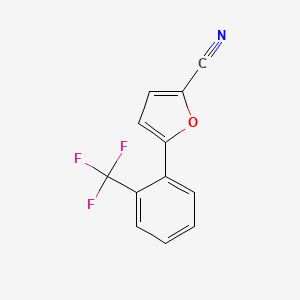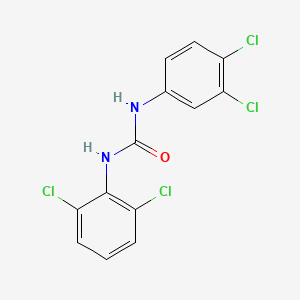
1-(3,4-Dichlorophenyl)-3-(2,6-dichlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorophenyl)-3-(2,6-dichlorophenyl)urea is a chemical compound known for its unique structure and properties It consists of two dichlorophenyl groups attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(2,6-dichlorophenyl)urea typically involves the reaction of 3,4-dichloroaniline with 2,6-dichloroaniline in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides or phosgene derivatives. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level.
化学反応の分析
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(2,6-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction could produce amines or alcohols.
科学的研究の応用
1-(3,4-Dichlorophenyl)-3-(2,6-dichlorophenyl)urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(2,6-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1-(3,4-Dichlorophenyl)-3-phenylurea
- 1-(2,6-Dichlorophenyl)-3-phenylurea
- 1-(3,4-Dichlorophenyl)-3-(4-chlorophenyl)urea
Uniqueness
1-(3,4-Dichlorophenyl)-3-(2,6-dichlorophenyl)urea is unique due to the presence of two dichlorophenyl groups, which confer specific chemical and physical properties
特性
CAS番号 |
113271-51-5 |
|---|---|
分子式 |
C13H8Cl4N2O |
分子量 |
350.0 g/mol |
IUPAC名 |
1-(2,6-dichlorophenyl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C13H8Cl4N2O/c14-8-5-4-7(6-11(8)17)18-13(20)19-12-9(15)2-1-3-10(12)16/h1-6H,(H2,18,19,20) |
InChIキー |
XQSDBRDTTBICDL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


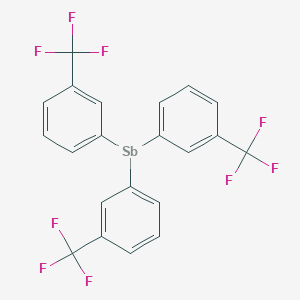

![3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline](/img/structure/B11954708.png)

![2,3-dimethoxy-5,12b-dihydroisoindolo[1,2-a]isoquinolin-8(6H)-one](/img/structure/B11954713.png)
